5-Methoxy-1,2-dimethyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,2-dimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODAUNMFUIXBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344908 | |
| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17591-06-9 | |
| Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Analytical Characterization of 5 Methoxy 1,2 Dimethyl 1h Indole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms. For 5-Methoxy-1,2-dimethyl-1H-indole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be utilized for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Analysis and Substitution Pattern Confirmation
¹H NMR spectroscopy is fundamental for identifying the number and types of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment. The substitution pattern on the indole (B1671886) ring can be confirmed by analyzing the chemical shifts (δ) and coupling constants (J) of the aromatic protons.
The aromatic region is expected to show three signals corresponding to the protons at positions 4, 6, and 7 of the indole ring. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, coupled to the protons at C4 and C7. The proton at C7 would appear as a doublet, coupled to the proton at C6. The methoxy (B1213986) group at C5 introduces an electron-donating effect, which would typically shift the signals of the nearby aromatic protons to a higher field (lower ppm) compared to unsubstituted indole.
The methyl groups at the N1 and C2 positions would each produce a singlet in the aliphatic region of the spectrum. The N-methyl group is expected to have a chemical shift in the range of 3.6-3.8 ppm, while the C2-methyl group would likely appear further upfield. The methoxy group protons would also present as a sharp singlet.
Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~6.2 | s | - |
| H-4 | ~7.1 | d | ~8.5 |
| H-6 | ~6.7 | dd | ~8.5, ~2.0 |
| H-7 | ~6.9 | d | ~2.0 |
| N-CH₃ | ~3.7 | s | - |
| C-CH₃ | ~2.4 | s | - |
| O-CH₃ | ~3.8 | s | - |
| Note: These are predicted values based on data from similar compounds and may vary depending on the solvent and experimental conditions. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Validation
¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their electronic environment.
The carbon atoms of the indole ring are expected to resonate in the aromatic region (typically 100-140 ppm). The C5 carbon, bearing the methoxy group, would be significantly shifted downfield due to the deshielding effect of the oxygen atom. The quaternary carbons (C2, C3a, C5, and C7a) would also be identifiable. The carbon atoms of the N-methyl, C2-methyl, and methoxy groups will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~138 |
| C-3 | ~101 |
| C-3a | ~129 |
| C-4 | ~110 |
| C-5 | ~154 |
| C-6 | ~111 |
| C-7 | ~102 |
| C-7a | ~131 |
| N-CH₃ | ~30 |
| C-CH₃ | ~13 |
| O-CH₃ | ~56 |
| Note: These are predicted values based on data from similar compounds and may vary depending on the solvent and experimental conditions. |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
To definitively establish the structure of this compound, 2D NMR experiments are essential. These techniques reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled aromatic protons (H4, H6, and H7), confirming their connectivity and substitution pattern on the benzene (B151609) ring portion of the indole nucleus.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would allow for the direct assignment of the protonated carbons in the molecule by linking the previously identified proton signals to their corresponding carbon signals. For instance, the signals for the N-methyl, C2-methyl, and methoxy protons would show correlations to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the N-methyl protons would be expected to show a correlation to C2 and C7a, while the C2-methyl protons would show correlations to C2 and C3. The methoxy protons would correlate with C5, confirming the position of the methoxy group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. acs.org For this compound (C₁₁H₁₃NO), the expected monoisotopic mass is approximately 175.0997 g/mol . An HRMS measurement would be expected to provide a mass value with high accuracy (typically to four or five decimal places), which would confirm the elemental composition and rule out other potential structures with the same nominal mass.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 176.1070 |
| [M+Na]⁺ | 198.0889 |
| Note: These are predicted values. The observed m/z may vary slightly. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization and Detection
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. acs.org In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. For this compound, ESI in positive ion mode would likely produce a prominent protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton.
The fragmentation pattern observed in the ESI-MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways for indole derivatives include cleavage of the substituents from the indole ring. For this compound, characteristic fragmentation could involve the loss of the methyl groups or the methoxy group, leading to the formation of specific fragment ions that can be used to piece together the structure of the parent molecule.
Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation
Chromatographic methods are indispensable in the synthesis and analysis of indole derivatives, including this compound. These techniques exploit the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. Their applications range from real-time monitoring of chemical transformations to the isolation of highly pure products and quantitative purity assessment. fishersci.cachemcoplus.co.jpresearchgate.net
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions in organic synthesis. fishersci.caresearchgate.net In the context of synthesizing indole derivatives, TLC allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. rsc.org A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). researchgate.net
Due to differences in polarity, the starting materials, intermediates, and the final product will travel up the plate at different rates, resulting in distinct spots with different Retention Factor (Rf) values. Visualization is commonly achieved under UV light, where the conjugated indole ring system often appears as a fluorescent or dark spot. rsc.orgamazonaws.com By comparing the spots from the reaction mixture to those of the starting materials, a chemist can determine the extent of the reaction's completion. chemcoplus.co.jp
Table 1: Illustrative TLC Monitoring of an Indole Synthesis
| Time Point | Starting Material Spot (Rf=0.7) | Product Spot (Rf=0.4) | Observations |
| t = 0 min | Intense | Not visible | Reaction initiated. |
| t = 30 min | Decreased Intensity | Faint | Product formation has begun. |
| t = 60 min | Faint | Intense | Reaction nearing completion. |
| t = 90 min | Not visible | Intense | Starting material is fully consumed. |
Note: Rf values are hypothetical and depend on the specific compounds and eluent system used.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. acs.org For derivatives of this compound, HPLC is the gold standard for determining the purity of the final compound. acs.orgptfarm.pl The method offers high resolution and sensitivity, allowing for the detection of even minor impurities. researchgate.net
Typically, a reversed-phase HPLC setup is used, employing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The sample is injected into the system, and its components are separated based on their hydrophobicity. A detector, most commonly a UV-Vis detector set at a wavelength where the indole chromophore absorbs strongly, measures the concentration of each eluting component. ptfarm.pl The result is a chromatogram where the area under each peak corresponds to the amount of that compound, enabling precise purity calculations, often requiring a purity level greater than 95% for subsequent applications. acs.org
Table 2: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.54 | 1,520 | 0.8 | Impurity A |
| 2 | 4.88 | 187,650 | 98.9 | This compound derivative |
| 3 | 5.12 | 610 | 0.3 | Impurity B |
Following a chemical synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting materials, byproducts, and reagents. Column chromatography is the primary technique used to isolate and purify the target indole derivative from these impurities on a preparative scale. beilstein-journals.orgrsc.orgnih.gov
The principle is similar to TLC but is performed on a larger scale using a glass column packed with a stationary phase, most commonly silica gel. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (eluent) is passed through. rsc.org Compounds separate based on their affinity for the stationary phase; less polar compounds travel down the column faster, while more polar compounds are retained longer. nih.gov Fractions are collected sequentially and analyzed (often by TLC) to identify those containing the pure product, which are then combined and concentrated. The choice of eluent system, such as a hexane/ethyl acetate (B1210297) mixture, is crucial for achieving good separation. amazonaws.comamazonaws.com
Table 3: General Parameters for Column Chromatography Purification
| Parameter | Description | Typical Value/Condition |
| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (200-300 mesh) rsc.org |
| Mobile Phase (Eluent) | Solvent system that carries compounds through the column. | Gradient of Hexane/Ethyl Acetate or Dichloromethane amazonaws.combeilstein-journals.org |
| Loading | Method of applying the crude product to the column. | Dry loading or direct application in minimal solvent. |
| Elution | The process of passing the mobile phase through the column. | Gravity-fed or under positive pressure (flash chromatography). amazonaws.com |
| Monitoring | Tracking the separation process. | TLC analysis of collected fractions. |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is an essential analytical method for unambiguously determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a compound's molecular structure and offers deep insights into its packing and intermolecular interactions in the solid state.
For novel indole derivatives, obtaining a single crystal suitable for X-ray diffraction analysis is a key goal. The analysis provides unequivocal structural confirmation, which is particularly important for complex molecules or when stereochemistry is a factor. A recent study on a derivative, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), successfully characterized a new polymorph using this technique. nih.govnih.govdntb.gov.ua
Table 4: Crystallographic Data for a 5-Methoxy-1H-indole-2-carboxylic Acid Polymorph
| Parameter | Value | Reference |
| Chemical Formula | C10H9NO3 | nih.govnih.gov |
| Crystal System | Monoclinic | nih.govnih.gov |
| Space Group | P21/c | nih.govnih.gov |
| a (Å) | 4.0305(2) | nih.govnih.gov |
| b (Å) | 13.0346(6) | nih.govnih.gov |
| c (Å) | 17.2042(9) | nih.govnih.gov |
| **β (°) ** | 91.871(5) | nih.govnih.gov |
| Z (molecules/unit cell) | 4 | nih.govnih.gov |
Data sourced from a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid.
Beyond individual molecular structure, X-ray crystallography elucidates the supramolecular architecture, revealing how molecules interact and pack in the crystal. mdpi.com These non-covalent interactions, particularly hydrogen bonds, are fundamental to crystal engineering and determine the material's physical properties. scielo.org.mxnih.gov
Table 5: Key Intermolecular Interactions in a 5-Methoxy-1H-indole-2-carboxylic Acid Polymorph Crystal
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Forms strong, cyclic dimers between pairs of molecules. nih.govnih.gov |
| Hydrogen Bond | Indole (N-H) | Methoxy Group (O) | Links the cyclic dimers into a larger network. nih.govmdpi.com |
| Weak Interaction | Aromatic/Aliphatic (C-H) | Methoxy/Carbonyl (O) | Numerous C-H···O contacts provide additional stabilization to the crystal packing. nih.govnih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum provides a unique "molecular fingerprint" characterized by absorption bands corresponding to specific vibrational modes of the molecule's bonds.
The key functional groups and their expected vibrational frequencies are:
Aromatic C-H Stretching: The indole ring contains C-H bonds that typically absorb in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl groups (N-CH₃ and C-CH₃) will exhibit symmetric and asymmetric stretching vibrations. These are generally observed between 2975 cm⁻¹ and 2850 cm⁻¹. derpharmachemica.com
C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring typically appear in the 1620-1450 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bond within the indole ring and the N-CH₃ bond is expected in the 1360-1250 cm⁻¹ range.
C-O Stretching: The methoxy group (O-CH₃) is characterized by a strong C-O stretching band. Asymmetric stretching is typically found in the 1275-1200 cm⁻¹ range, while symmetric stretching appears around 1075-1020 cm⁻¹.
C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring portion of the indole structure are expected in the 900-675 cm⁻¹ region, and their exact position can give clues about the substitution pattern. derpharmachemica.com
A summary of the anticipated IR absorption bands for this compound is presented in the table below.
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Indole Ring) |
| 2975-2850 | C-H Stretch (asymmetric and symmetric) | Aliphatic (Methyl) |
| 1620-1450 | C=C Stretch | Aromatic (Indole Ring) |
| 1470-1430 | C-H Bend (asymmetric) | Methyl |
| 1360-1250 | C-N Stretch | Indole Ring, N-Methyl |
| 1275-1200 | C-O Stretch (asymmetric) | Aryl Ether (Methoxy) |
| 1075-1020 | C-O Stretch (symmetric) | Aryl Ether (Methoxy) |
| 900-675 | C-H Bend (out-of-plane) | Aromatic (Indole Ring) |
This table is generated based on established spectroscopic data for related indole and aromatic ether compounds.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a crucial analytical procedure used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to verify the compound's empirical and molecular formula.
The molecular formula for this compound is C₁₁H₁₃NO. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).
The molecular weight of C₁₁H₁₃NO is calculated as: (11 × 12.011) + (13 × 1.008) + (1 × 14.007) + (1 × 15.999) = 132.121 + 13.104 + 14.007 + 15.999 = 175.231 g/mol .
The theoretical elemental percentages are as follows:
Carbon (C): (132.121 / 175.231) × 100% = 75.40%
Hydrogen (H): (13.104 / 175.231) × 100% = 7.48%
Nitrogen (N): (14.007 / 175.231) × 100% = 7.99%
Oxygen (O): (15.999 / 175.231) × 100% = 9.13%
These calculated values are compiled in the table below. In a research setting, these theoretical percentages would be compared against the results from an elemental analyzer. A close agreement (typically within ±0.4%) between the experimental and theoretical values serves to confirm the empirical formula of the synthesized compound.
| Element | Symbol | Atomic Weight (u) | Atoms in Molecule | Total Mass (u) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 75.40 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.48 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99 |
| Oxygen | O | 15.999 | 1 | 15.999 | 9.13 |
| Total | 175.231 | 100.00 |
Biological and Pharmacological Activities of 5 Methoxy 1,2 Dimethyl 1h Indole Derivatives
Anticancer Potential
Recent studies have highlighted the promising anticancer properties of 5-methoxy-1,2-dimethyl-1H-indole derivatives. These compounds have been shown to target various cancer cell lines and demonstrate efficacy in both laboratory and living organism models.
Induction of Apoptosis in Various Cancer Cell Lines
One of the key mechanisms through which indole (B1671886) derivatives exert their anticancer effects is by inducing programmed cell death, or apoptosis, in cancer cells. Research has shown that certain this compound derivatives can trigger apoptotic pathways in malignant cells. For instance, some indole alkaloids have been observed to induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov This process is often mediated by the activation of specific proteins, such as p53 and p21, which play a crucial role in suppressing tumor growth. nih.gov
Inhibition of Cancer Cell Proliferation and Tumor Growth in In Vitro and In Vivo Models
Derivatives of this compound have demonstrated significant potential in curbing the proliferation of cancer cells and inhibiting tumor growth. In laboratory settings, these compounds have shown cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For example, a specific derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), has been identified as a potent inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in pancreatic and other solid tumors. nih.gov Inhibition of NQO1 by ES936 led to significant growth inhibition in human pancreatic cancer cell lines. nih.gov Furthermore, in animal studies, treatment with ES936 resulted in a notable reduction in the growth rate of pancreatic tumor xenografts. nih.gov
Activity Against Specific Cancer Types: Pancreatic Cancer (e.g., ES936), Glioblastoma, and Breast Cancer (e.g., MCF-7)
The anticancer activity of this compound derivatives has been evaluated against several specific types of cancer, showing promising results.
Pancreatic Cancer: The derivative ES936 has been extensively studied for its efficacy against pancreatic cancer. nih.govresearchgate.net It inhibits the NQO1 enzyme, which is found in high levels in pancreatic cancer cells, thereby suppressing the malignant phenotype. nih.gov Studies on human pancreatic tumor cell lines, such as BxPC-3 and MIA PaCa-2, have demonstrated the potent growth-inhibitory effects of ES936. nih.gov
Glioblastoma: While specific studies on this compound against glioblastoma are emerging, the broader class of indole derivatives has shown potential in targeting this aggressive brain cancer.
Breast Cancer: The MCF-7 breast cancer cell line is another significant target for these compounds. Research indicates that certain indole derivatives can disrupt microtubule structures and inhibit cell migration in breast cancer models, suggesting a potential therapeutic avenue.
Cell Cycle Modulation Studies and Cell Cycle Arrest Induction
A key aspect of the anticancer activity of this compound derivatives is their ability to interfere with the cancer cell cycle. These compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. For instance, some indole derivatives have been shown to cause cell cycle arrest at the G2/M phase, a critical checkpoint for cell division. nih.gov This modulation of the cell cycle is often a precursor to the induction of apoptosis in cancer cells.
Antimicrobial Efficacy
In addition to their anticancer properties, derivatives of this compound have also been investigated for their effectiveness against various microbial pathogens.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains
Indole derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.gov Studies have revealed that these compounds can inhibit the growth of various pathogenic microorganisms. nih.gov For example, certain indole derivatives have been found to be effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Escherichia coli, and Bacillus subtilis. nih.gov The mechanism of action can involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The versatility of the indole scaffold allows for the development of new derivatives with enhanced potency and a broader spectrum of activity against multidrug-resistant bacterial strains. nih.govnih.gov
Antifungal Activity Against Fungal Pathogens
Derivatives of the indole scaffold have demonstrated significant potential as antifungal agents against a variety of pathogenic fungi. Research has shown that certain indole derivatives exhibit broad-spectrum antifungal activities. For instance, studies have evaluated the in vitro efficacy of indole derivatives against several plant pathogenic fungi, including Fusarium graminearum, Alternaria alternata, Helminthosporium sorokinianum, Pyricularia oryzae, Fusarium oxysporum f. sp. vasinfectum, Fusarium oxysporum f. sp. cucumarinum, and Alternaria brassicae. researchgate.net Many of these compounds were found to possess potent antifungal properties, with some exhibiting greater efficacy than commercially available fungicides. researchgate.net
Notably, novel indole derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring have been synthesized and tested against fourteen different plant pathogenic fungi. nih.govacs.org One particular derivative, designated as Z2, showed exceptional bioactivity against Botrytis cinerea, with an EC50 value of 2.7 μg/mL. nih.govacs.org This was significantly lower than the EC50 values of the control drugs, azoxystrobin (B1666510) (14.5 μg/mL) and fluopyram (B1672901) (10.1 μg/mL). nih.govacs.org Further in vivo tests on blueberry leaves confirmed the protective and curative efficacy of this compound. nih.govacs.org
Additionally, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and evaluated for their antifungal activities against five plant pathogenic fungi. mdpi.com Several of these compounds displayed remarkable and broad-spectrum antifungal activities, with one derivative showing an excellent EC50 of 3.44 mg/L against Rhizoctonia solani. mdpi.com The introduction of halogen substituents like iodine, chlorine, or bromine at specific positions of the indole ring was found to be crucial for enhancing antifungal activity. mdpi.com
While specific studies on the antifungal activity of this compound are limited, a related compound, 6-methoxy-1H-indole-2-carboxylic acid (MICA), isolated from Bacillus toyonensis, has demonstrated promising antifungal activities. nih.gov
Table 1: Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative | Fungal Pathogen | Activity Metric (EC50/MIC) | Reference |
|---|---|---|---|
| Indole Derivative Z2 | Botrytis cinerea | EC50: 2.7 μg/mL | nih.govacs.org |
| 3-indolyl-3-hydroxy oxindole derivative | Rhizoctonia solani | EC50: 3.44 mg/L | mdpi.com |
Determination of Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antifungal efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism. For indole derivatives, MIC values have been determined against various fungal strains.
In studies of 3-indolyl-3-hydroxy oxindole derivatives, MIC values were determined to assess their antifungal potency. mdpi.com Similarly, the MICs of 2-acyl-1,4-benzohydroquinone and 2-acyl-1,4-naphthohydroquinone derivatives were evaluated against a range of Candida species and filamentous fungi. mdpi.com For instance, 2-octanoylbenzohydroquinone displayed MIC values ranging from 2 to 16 μg/mL against different fungal strains. mdpi.com
The methodology for determining MICs typically involves serial dilutions of the test compound in a liquid medium, which is then inoculated with the target fungus. bohrium.com After an incubation period, the plates are examined for microbial growth to determine the MIC value. bohrium.com
Table 2: MIC Values of Selected Indole and Related Derivatives Against Fungal Pathogens
| Compound/Derivative | Fungal Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2-octanoylbenzohydroquinone | Candida krusei | 2-16 | mdpi.com |
| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 2-16 | mdpi.com |
| Neogrisphenol A derivative | Sclerotinia sclerotiorum | 16-31 | researchgate.net |
Neuroprotective Investigations (Contextual to Indole Scaffold Studies)
The indole scaffold is a key feature in many compounds with neuroprotective properties. These properties are often linked to the antioxidant and free radical scavenging activities of the indole ring system.
Antioxidant Activity and Mechanisms of Free Radical Scavenging
Indole derivatives have been investigated for their neuroprotective potential, which is often attributed to their ability to counteract oxidative stress. mdpi.comnih.govnih.gov Oxidative stress, resulting from an excess of reactive oxygen species (ROS), is implicated in the pathology of various neurodegenerative diseases. mdpi.commdpi.com
The antioxidant activity of indole compounds stems from their capacity to scavenge free radicals. nih.govresearchgate.net The mechanism of free radical scavenging by indole derivatives can involve hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov The presence of an N-H group in the indole ring allows for the donation of a hydrogen atom to a free radical, forming a resonance-stabilized indolyl radical. nih.gov Alternatively, a single electron can be transferred from the nitrogen atom. nih.gov The stability of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen are considered important for the antioxidant activity. nih.gov
Studies on C-3 substituted indole derivatives have shown that the nature of the substituent significantly influences the antioxidant activity. nih.gov For example, a derivative containing a pyrrolidinedithiocarbamate moiety was found to be a potent radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov Furthermore, some indole derivatives have demonstrated cytoprotective activity against oxidative hemolysis in red blood cells, suggesting beneficial interactions with cell membranes under oxidative stress conditions. nih.gov
The neuroprotective effects of certain indole derivatives are also linked to the activation of cellular defense mechanisms against oxidative stress, such as the Nrf2-antioxidant responsive element (ARE) pathway. mdpi.com
Receptor Modulatory Activities
Indole derivatives have been shown to interact with various receptors in the body, acting as either agonists or antagonists, which contributes to their diverse pharmacological profiles.
Agonism of Retinoid X Receptors (RXR) by Specific Derivatives
Retinoid X receptors (RXRs) are nuclear receptors that play crucial roles in regulating gene expression related to development, cell differentiation, and metabolism. nih.govwikipedia.org RXRs form heterodimers with other nuclear receptors, such as retinoic acid receptors (RARs), and are activated by ligands like 9-cis-retinoic acid. wikipedia.orgnih.gov
While specific studies on the agonistic activity of this compound at RXRs are not available, the development of synthetic RXR agonists is an active area of research. nih.govresearchgate.net Bexarotene is a well-known RXR-specific agonist used in cancer therapy. wikipedia.orgresearchgate.net The design of novel RXR ligands often moves away from rigid aromatic structures towards more flexible molecules that can better fit into the ligand-binding pocket of the receptor. nih.gov Given the structural diversity of known RXR ligands, it is plausible that certain indole derivatives could be designed to act as RXR agonists.
Antagonism of Serotonin (B10506) Receptors (e.g., 5-HT6R) by Related Indole Derivatives
The serotonin 5-HT6 receptor, which is almost exclusively located in the brain, has emerged as a promising target for the treatment of cognitive deficits in conditions like Alzheimer's disease. nih.govbenthamdirect.comacs.org A significant number of 5-HT6 receptor ligands are based on the indole scaffold, which is structurally similar to the endogenous ligand, serotonin. benthamdirect.com
Several series of N1-arylsulfonyl-3-substituted-1H-indole derivatives have been designed and synthesized as potent and selective 5-HT6 receptor antagonists. nih.govnih.gov For example, N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives have shown high affinity for the 5-HT6 receptor. nih.gov In functional assays, these compounds behaved as antagonists and demonstrated procognitive and antidepressant-like effects in animal models. nih.gov
Structure-activity relationship (SAR) studies have revealed that modifications at the N1 and C3 positions of the indole ring are crucial for affinity and selectivity towards the 5-HT6 receptor. The discovery that a 3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl group at the 2-position of the indole ring could replace the arylsulfonyl substituent at the 1-position without loss of affinity has provided valuable insights for the design of new antagonists.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-methoxy-1H-indole-2-carboxylic acid (MICA) |
| Azoxystrobin |
| Fluopyram |
| Bexarotene |
| Serotonin |
| 2-octanoylbenzohydroquinone |
| 3-indolyl-3-hydroxy oxindole |
| N1-azinylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Anti-inflammatory and Other Pharmacological Profiles Attributed to the Indole Class
The indole structural motif is a cornerstone in the development of therapeutic agents, with its presence in numerous compounds exhibiting a wide spectrum of pharmacological activities. rsc.orgresearchgate.net Derivatives of indole have demonstrated significant potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. nih.govnih.govbenthamscience.comresearchgate.net A prominent example of the anti-inflammatory prowess of this class is Indomethacin (B1671933), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). nih.govnih.gov
The anti-inflammatory mechanisms of indole derivatives are a subject of extensive research. nih.gov It has been established that these compounds can modulate critical inflammatory pathways. For instance, some indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins, key mediators of inflammation. nih.gov Additionally, the anti-inflammatory effects of indole derivatives are attributed to their ability to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. rsc.orgchemrxiv.orgnih.govchemrxiv.orgnih.gov
Significant findings have emerged from studies on derivatives of a closely related structure, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide. A series of these compounds were synthesized and assessed for their anti-inflammatory and analgesic properties, with several derivatives showing considerable anti-inflammatory activity in comparison to Indomethacin. nih.gov
Within this series, a compound designated S3, which has a 3-nitrophenyl group, was identified as a particularly effective anti-inflammatory agent. Subsequent investigations revealed that S3 functions as a selective COX-2 inhibitor. This selectivity is a highly desirable feature in anti-inflammatory drugs, as it is linked to a lower incidence of gastrointestinal adverse effects when compared to non-selective COX inhibitors. nih.gov
The anti-inflammatory activity of selected 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives is detailed in the table below.
| Compound | Substitution on Phenyl Ring | Anti-inflammatory Activity (% inhibition after 3h) |
| S3 | 3-NO2 | 61.20% |
| S7 | 4-F | Potent |
| S14 | 2-Cl | Potent |
| Indomethacin | - | 76.89% |
| Data sourced from a study on the anti-inflammatory activity of indole derivatives. nih.gov |
The analgesic effects of these indole derivatives were also evaluated, showing a positive correlation with their anti-inflammatory capabilities. The promising outcomes for compounds such as S3 indicate that derivatives of 5-methoxy-2-methyl-1H-indole are a valuable foundation for creating new anti-inflammatory and analgesic medications. nih.gov
Beyond these specific derivatives, the broader class of indole compounds remains a focal point for the discovery of new drugs. For example, hybrid molecules that combine the indole nucleus with other heterocyclic systems like imidazolidine (B613845) or benzimidazole[2,1-b]thiazole have been developed and have demonstrated significant anti-inflammatory and antinociceptive activities. nih.govnih.gov These studies frequently indicate that the anti-inflammatory action is achieved by decreasing leukocyte migration and the levels of pro-inflammatory cytokines. nih.gov
Mechanism of Action and Molecular Targets
General Interaction with Biological Pathways, Enzymes, and Receptors
While the parent compound, 5-methoxy-1H-indole, has been explored as a potential antifungal agent, the more extensively studied activity of this chemical family lies in the potent and specific inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1). drugbank.comresearchgate.net The 4,7-dione derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, known as ES936, is a prominent example and serves as a mechanism-based inhibitor of NQO1. google.com This inhibition is highly specific, with ES936 being effective at concentrations over a thousand times lower than non-specific inhibitors like Dicoumarol. nih.gov Furthermore, studies have indicated that some methoxyindole derivatives can act as agonists or antagonists of the human aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov
Modulation of Key Cellular Processes, including Cell Proliferation and Apoptosis Pathways
The modulation of NQO1 by indolequinone derivatives has significant downstream effects on cellular processes such as proliferation and survival. ES936 has been shown to induce growth inhibition in human pancreatic cancer cell lines, including MIA PaCa-2 and BxPC-3, and to inhibit their ability to form colonies in soft agar. nih.govgoogle.com Interestingly, the effects of ES936 on cell proliferation may be context-dependent. In sparse cultures of human adenocarcinoma HeLa cells, ES936 was found to stimulate DNA synthesis in a manner independent of NQO1 inhibition, a process that involves the p38 MAPK pathway and alterations in the cellular redox state. nih.gov This suggests that beyond NQO1, ES936 can engage other cellular systems that modulate cell growth. nih.gov
Specific Target Modulation: NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Inhibition by 4,7-Dione Derivatives (e.g., ES936)
The primary and most well-characterized molecular target of the 4,7-dione derivative ES936 is the enzyme NQO1. ES936 acts as a potent, mechanism-based inhibitor of this enzyme. google.com The inactivation of NQO1 by ES936 is both time- and concentration-dependent and requires the presence of a pyridine (B92270) nucleotide cofactor like NADH or NADPH for metabolic activation. google.com X-ray crystallography studies have revealed that ES936 binds to the active site of NQO1 in an orientation distinct from that of other indolequinone substrates. google.com This binding facilitates a process where, following enzymatic reduction and the release of a nitrophenol leaving group, a reactive iminium species is formed. This reactive intermediate then covalently modifies nucleophilic residues within the NQO1 active site, leading to irreversible inhibition of the enzyme. google.com Mass spectrometry analysis has confirmed this covalent adduction, identifying a mass increase consistent with the binding of the reactive iminium species to the NQO1 protein. google.com
NQO1 is an enzyme that is frequently found to be upregulated in a variety of solid tumors, including pancreatic, breast, lung, and colorectal cancers. google.comnih.gov High levels of NQO1 expression have been associated with later clinical stages and poorly differentiated tumors. nih.gov The enzyme plays a protective role in normal cells by detoxifying quinones through a two-electron reduction, which prevents the generation of reactive oxygen species (ROS). nih.govnih.gov In cancer cells, however, this upregulation can be exploited. NQO1 has also been shown to stabilize the tumor suppressor protein p53 by protecting it from proteasomal degradation, which can contribute to its role in carcinogenesis. nih.gov The elevated levels of NQO1 in tumor cells compared to normal tissues make it an attractive target for cancer-specific therapies. nih.gov
Initial hypotheses, based on studies with the non-specific NQO1 inhibitor dicumarol, suggested that the anti-cancer effects of NQO1 inhibition might stem from an increase in intracellular superoxide (B77818) production. google.com However, research specifically investigating the effects of ES936 in pancreatic cancer cells did not support this mechanism. google.com Treatment of these cells with ES936 did not lead to an increase in either intracellular superoxide production or oxygen consumption. google.com This indicates that the antitumor activity of specific mechanism-based NQO1 inhibitors like ES936 is likely independent of superoxide generation, pointing towards other downstream consequences of NQO1 inhibition or off-target effects. google.comwikipedia.org
Bioreductive Activation Mechanisms and Controlled Release of Conjugated Therapeutics
Indolequinones, including derivatives of 5-Methoxy-1,2-dimethyl-1H-indole, can function as bioreductively activated agents. researchgate.netwikipedia.org This process typically involves the enzymatic reduction of the quinone moiety to a hydroquinone. researchgate.net This reduction is a key activation step. Following reduction, a leaving group at the C3-methyl position can be eliminated, which results in the formation of a highly reactive iminium derivative. researchgate.net This iminium species is an effective alkylating agent, capable of reacting with cellular nucleophiles such as DNA, thereby exerting cytotoxic effects. researchgate.net This mechanism of bioreductive activation allows for the targeted release of therapeutic agents in specific environments, such as the hypoxic (low oxygen) conditions often found in solid tumors where reductive enzymes are highly active. researchgate.net
Signaling Pathways Affected by Retinoid X Receptor (RXR) Agonism
Currently, there is no direct scientific evidence from the reviewed literature to suggest that this compound or its immediate derivatives act as agonists for the Retinoid X Receptor (RXR). However, the broader class of indole (B1671886) derivatives has been investigated for their ability to modulate various nuclear receptors. google.comnih.gov Nuclear receptors often function as heterodimers, with RXR being a common partner for many, including the retinoic acid receptor (RAR), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs). Some indole derivatives have been identified as modulators of steroid hormone nuclear receptors that form heterodimers with RXR. google.com This suggests that while a direct interaction with RXR by this compound has not been established, the indole scaffold has the potential to influence nuclear receptor signaling pathways, which could indirectly affect RXR-mediated transcription.
Data Tables
Table 1: Inhibitory Activity of ES936 against Pancreatic Cancer Cell Lines
| Cell Line | NQO1 Activity Level | IC₅₀ for Growth Inhibition (nM) | Reference |
| MIA PaCa-2 | High | 108 | nih.govgoogle.com |
| BxPC-3 | High | 365 | nih.govgoogle.com |
Table 2: Effects of ES936 on Cellular Processes
| Cellular Process | Cell Line | Effect | NQO1-Dependent? | Reference |
| Growth Inhibition | MIA PaCa-2, BxPC-3 | Inhibition | Yes | nih.govgoogle.com |
| Colony Formation | MIA PaCa-2 | Inhibition | Yes | google.com |
| DNA Synthesis | HeLa (sparse culture) | Stimulation | No | nih.gov |
| Intracellular Superoxide Production | Pancreatic Cancer Cells | No Increase | N/A | google.com |
| Oxygen Consumption | Pancreatic Cancer Cells | No Increase | N/A | google.com |
Structure Activity Relationships Sar
Influence of Substituent Positions and Chemical Nature on Biological Activity and Selectivity
Impact of the Methoxy (B1213986) Group at C-5 on Electronic Effects and Electrophilic Reactivity
The methoxy group (-OCH3) at the C-5 position of the indole (B1671886) ring plays a crucial role in modulating the molecule's electronic properties. As an electron-donating group, it increases the electron density of the aromatic system, particularly at the ortho and para positions. hhu.de This enhanced electron density can significantly influence the molecule's interaction with biological targets and its susceptibility to electrophilic attack.
Furthermore, the methoxy group's ability to participate in hydrogen bonding can enhance the physicochemical parameters of the molecule, potentially improving its interaction with biological macromolecules. mdpi.com The electronic effects of the methoxy group are also evident in the photophysical properties of indole derivatives, influencing their absorption and fluorescence spectra. mdpi.com
Role of Steric Hindrance from 1,2-Dimethyl Groups on Reactivity at the Indole Nitrogen
The presence of methyl groups at the N-1 and C-2 positions introduces steric bulk around the indole nitrogen. This steric hindrance can significantly impact the reactivity of the nitrogen atom, which is often involved in crucial interactions with biological targets. mdpi.com
In general, substituent groups on the heterocyclic ring of indole can notably influence its hydrodenitrogenation (HDN) behavior, a process relevant in industrial catalysis. mdpi.com The increased spatial requirement due to the methyl groups can hinder the approach of reactants or the binding to active sites of enzymes. mdpi.com While a planar indole structure can readily settle into narrow active sites, the introduction of methyl groups can disrupt this fit, particularly during reactions that involve a change in hybridization at the nitrogen or adjacent carbons. mdpi.com This steric effect is a key consideration in designing derivatives with optimized reactivity and target engagement.
Contribution of the Dione (B5365651) Moiety at 4,7-Positions to Redox Sensitivity and Activity
The introduction of a dione moiety at the 4,7-positions of the indole ring, as seen in related indolequinones, imparts significant redox sensitivity to the molecule. These quinone systems can undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and cellular oxidative stress.
For instance, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione has been investigated as a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). researchgate.net The growth inhibitory potency of such indolequinones against cancer cells is directly linked to their structure. researchgate.net The presence of the dione functionality is central to their mechanism of action, which can involve the inhibition of key enzymes like thioredoxin reductase. researchgate.net The redox properties conferred by the dione moiety are a critical factor in the biological activity of this class of compounds.
Effects of N-Substitution on Biological Potency and Target Affinity
Substitution at the indole nitrogen (N-1 position) can have a profound impact on the biological potency and target affinity of indole derivatives. The nature of the substituent can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which are crucial for receptor binding.
Studies on various N-substituted indole derivatives have demonstrated that the introduction of different moieties can lead to a wide range of biological activities, including anti-inflammatory and antioxidant effects. nih.govresearchgate.net For example, the synthesis of novel N-substituted indoles with various heterocyclic moieties has yielded compounds with potent inhibitory activity against enzymes like COX-2. nih.gov Molecular docking studies often reveal that the N-substituent plays a key role in the interaction with the active site of the target protein. nih.gov The choice of N-substituent is therefore a critical aspect of the rational design of indole-based therapeutic agents.
Rational Design Principles for Derivatization to Optimize Pharmacological Properties
The principles of rational drug design are heavily reliant on a deep understanding of SAR. For the 5-Methoxy-1,2-dimethyl-1H-indole scaffold, several key principles can guide the derivatization process to optimize its pharmacological properties.
One primary strategy involves modifying the substituents at various positions to enhance target affinity and selectivity. For instance, the synthesis of indole derivatives with different groups at the C-3 position has been explored to develop potent antioxidant compounds. researchgate.net The introduction of strong electron-withdrawing groups on the phenyl ring of indole has been shown to be important for interaction with specific binding pockets, as seen in the development of Photosystem II inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.
A reliable QSAR model can predict the biological activities of compounds that have not yet been synthesized. nih.gov For a series of indeno[1,2-b]indole (B1252910) derivatives, a QSAR model was developed that successfully correlated the physicochemical properties of the compounds with their inhibitory activity against the protein kinase CK2. nih.gov The model was able to predict the activities of a test set of compounds with a high degree of accuracy. nih.gov
Correlation of Crystallographic Data and Intermolecular Interactions with Observed Biological Activity
A thorough review of published scientific literature and chemical databases indicates a lack of specific studies correlating the crystallographic data of this compound with its biological activity. While the indole scaffold, particularly when activated by methoxy groups, is a subject of extensive research in medicinal chemistry due to its presence in many biologically active compounds, the specific molecule of this compound appears to be sparsely characterized in this regard. chim.itresearchgate.net
Research is available for structurally related compounds, which demonstrates the methodologies used to link crystal structure to activity. For instance, studies on derivatives often involve X-ray crystallography to determine the three-dimensional structure, including bond lengths, bond angles, and crystal packing. researchgate.netnih.govnih.gov These data reveal key intermolecular interactions such as hydrogen bonds and π-π stacking, which are crucial for how a molecule binds to a biological target like an enzyme or receptor.
For example, a complex derivative, 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, has been investigated for its potential against pancreatic cancer. nih.gov This indolequinone, which contains the this compound core, was evaluated for its ability to inhibit the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govresearchgate.net The biological activity of this derivative was quantified, yielding specific IC₅₀ values for growth inhibition in cancer cell lines. nih.gov
Table 1: Biological Activity of a Structurally Related Indolequinone Derivative
| Compound Name | Cell Line | Biological Target | Activity (IC₅₀) |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | MIA PaCa-2 | Growth Inhibition | 108 nmol/L |
| 5-Methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) | BxPC-3 | Growth Inhibition | 365 nmol/L |
This table presents data for a complex derivative and not for this compound itself. Data sourced from Molecular Cancer Therapeutics (2006). nih.gov
However, without crystallographic data for this compound itself, a direct correlation between its specific structural features (e.g., the planarity of the indole ring, the orientation of the methoxy and methyl groups) and any observed biological activity cannot be established. Such an analysis would be necessary to understand how its solid-state structure influences its interactions at a molecular level, which in turn governs its pharmacological profile. Subsequent research has suggested that the anticancer activity of the aforementioned indolequinone derivative may be attributable to off-target effects, such as the inhibition of thioredoxin reductase, rather than NQO1 inhibition. researchgate.net This highlights the complexity of structure-activity relationships and the need for precise structural and biological data for each individual compound.
Currently, no public records provide the necessary crystallographic parameters or the associated biological data points for the specific compound this compound to perform the requested detailed analysis.
Computational and in Silico Investigations
Molecular Docking Studies for Predicting Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand ligand-target interactions and estimate binding affinities, providing insights into the mechanism of action of potential drug candidates.
While specific docking studies on 5-Methoxy-1,2-dimethyl-1H-indole are not extensively documented in publicly available literature, research on closely related indole (B1671886) derivatives provides valuable insights into the potential interactions of this compound. For instance, studies on derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide have been conducted to explore their mechanisms of action against various biological targets. In one such study, a derivative, MMINA (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide), was investigated for its protective effects against cisplatin-induced organ damage. nih.govresearchgate.net In silico docking and dynamic simulations were in agreement with experimental findings, suggesting that the compound's mechanism involves the inhibition of reactive oxygen species (ROS) and inflammation. nih.govresearchgate.net Docking analyses of MMINA were performed with targets such as human serum albumin (HSA), indicating potential binding modes within the protein. researchgate.net
| Compound/Derivative | Target Protein | Binding Energy/Score (kcal/mol) | Reference |
|---|---|---|---|
| 5-(Benzyloxy)-1-methyl-1h-indole | Squalene synthase | -8.6 | jbcpm.com |
| 2,4,6-Triphenylthiopyran (for comparison) | Squalene synthase | -10.3 | jbcpm.com |
| Thiouracil-Indenopyridopyrimidine derivative (6H) | Human DNA topoisomerase IIβ | -10.07 | mdpi.com |
| Etoposide (Reference drug) | Human DNA topoisomerase IIβ | -11.59 | mdpi.com |
Density Functional Theory (DFT) Calculations for Understanding Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are instrumental in determining molecular geometry, vibrational frequencies, and various electronic properties that govern a molecule's reactivity.
For indole derivatives, DFT studies have been performed to elucidate their structural and electronic characteristics. For instance, a study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) utilized DFT calculations (ωB97X-D) to investigate its polymorphic forms, molecular structure, and vibrational spectra. nih.gov The results from these calculations showed excellent agreement with experimental data from X-ray diffraction and infrared spectroscopy. nih.gov Such studies often involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.gov
| Parameter | Significance | Typical Computational Method |
|---|---|---|
| Optimized Geometry | Provides the most stable 3D structure (bond lengths, angles). | DFT (e.g., B3LYP, CAM-B3LYP) with basis sets like 6-311G(d,p). mdpi.comnih.gov |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | TD-DFT. nih.gov |
| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer, donor-acceptor interactions, and hyperconjugation. nih.gov | NBO program within Gaussian software package. researchgate.net |
| Molecular Electrostatic Potential (MESP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. mdpi.com | Calculated from optimized geometry. mdpi.com |
Computational Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Drug-Likeness Assessment
Computational ADME prediction is a critical step in early-stage drug discovery, aiming to filter out compounds with poor pharmacokinetic profiles. Various software and web servers, such as Molinspiration, SwissADME, and ADMETlab, are used to calculate physicochemical descriptors and predict ADME properties based on a molecule's structure. iaps.org.inresearchgate.netchemmethod.com These predictions help in assessing the "drug-likeness" of a compound.
For derivatives of 5-methoxy-2-methyl-1H-indole, in silico ADMET studies have been performed to predict their pharmacokinetic properties. iaps.org.inresearchgate.net Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. chemmethod.comnih.gov
The "Rule of Five," proposed by Lipinski, is a widely used guideline to assess drug-likeness based on molecular properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net Studies on indole derivatives have shown that these compounds can possess favorable drug-like properties. nih.govresearchgate.net For example, the physiochemical properties of MMINA predicted it to be a good drug-like molecule. nih.gov Computational models can also predict plasma protein binding, which affects the distribution and availability of a drug to reach its target. nih.govjapsonline.com
| Parameter | Predicted Value/Status | Significance | Reference Study Type |
|---|---|---|---|
| Lipinski's Rule of Five | Generally favorable for many indole derivatives | Indicates potential for oral bioavailability. | researchgate.net |
| Human Intestinal Absorption (HIA) | Good | Predicts efficient absorption from the gut. | japsonline.com |
| Blood-Brain Barrier (BBB) Penetration | Variable; some derivatives predicted not to penetrate | Important for CNS-targeting drugs. | chemmethod.comjapsonline.com |
| CYP450 2D6 Inhibition | Predicted to be non-inhibitory for some derivatives | Low potential for drug-drug interactions via this enzyme. | japsonline.com |
In Silico Toxicity Profiling and Prediction of Potential Adverse Effects
In silico toxicology utilizes computational models to predict the potential toxicity of chemical substances. nih.govnih.gov This approach helps in identifying potential hazards like carcinogenicity, mutagenicity, and organ toxicity early in the drug development process, thereby minimizing late-stage failures and reducing the need for animal testing. nih.govinstem.com
Quantitative Structure-Toxicity Relationship (QSTR) studies are a key component of in silico toxicology. japsonline.com These models correlate the chemical structure of compounds with their toxicological endpoints. For certain novel indole derivatives, QSTR studies using software like TOPKAT have been conducted to predict outcomes such as rat oral LD50 values. These studies have suggested that the compounds are likely to have high LD50 values and be non-carcinogenic in various computational animal models. japsonline.com
Other toxicity endpoints that can be predicted include hepatotoxicity and mutagenicity (e.g., via the Ames test). chemmethod.comjapsonline.com For example, in a study of various indole alkaloids, the web server ADMETlab 2.0 was used to predict their toxicity profiles, revealing that while most compounds showed favorable characteristics, some were associated with drug-induced liver injury or potential mutagenicity. chemmethod.com Such profiling is essential for prioritizing compounds for further development and guiding subsequent experimental safety assessments. instem.com
| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for Some Derivatives | Reference |
|---|---|---|---|
| Mutagenicity (Ames Test) | ADMETlab 2.0 | Some indole alkaloids predicted positive. | chemmethod.com |
| Carcinogenicity | TOPKAT (QSTR) | Predicted to be non-carcinogenic. | japsonline.com |
| Rat Oral LD50 | TOPKAT (QSTR) | Predicted high LD50 values (low acute toxicity). | japsonline.com |
| Hepatotoxicity | ADMET Prediction Software | Some derivatives predicted to have potential for liver injury. | chemmethod.comjapsonline.com |
Activity Prediction Utilizing Structure-Activity Relationship (SAR) Data and Cheminformatics Approaches
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Cheminformatics approaches leverage computational tools to analyze SAR data, build predictive models, and guide the design of more potent and selective molecules.
For indole-based compounds, SAR studies have been crucial in optimizing their activity against various targets. For example, extensive SAR studies on indole derivatives as HIV-1 fusion inhibitors targeting the glycoprotein gp41 have defined the roles of molecular shape, contact surface area, and specific substituents. nih.govacs.org In these studies, different linkage positions between indole rings and various substitutions on the scaffold were explored. nih.gov It was found that a 6-6' linkage between bisindole scaffolds was optimal for conforming to the shape of the target's hydrophobic pocket. nih.gov
Similarly, SAR studies on indole and imidazole derivatives as inhibitors of the enzyme ALOX15 identified key structural features required for activity. mdpi.com The 2-arylindole scaffold with a para-methoxy group was found to be an important "allosteric determinant." mdpi.com These studies demonstrate that even subtle changes to the indole core or its substituents can significantly impact biological activity. For this compound, the specific placement of the methoxy (B1213986) group at position 5 and the methyl groups at positions 1 and 2 would define its SAR profile for any given biological target. Cheminformatics can then use data from such analogs to build Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of new, untested compounds.
Potential Research Applications Beyond Direct Therapeutics
Role as a Versatile Building Block in Complex Organic Synthesis
The chemical structure of 5-Methoxy-1,2-dimethyl-1H-indole makes it a valuable intermediate in the synthesis of more complex molecules. The methoxy (B1213986) group at the 5-position and the methyl groups at the 1 and 2-positions influence the reactivity of the indole (B1671886) ring, allowing for selective chemical transformations.
The synthesis of various methoxy-activated indoles has been a significant area of research for decades. chim.it The presence of a methoxy group enhances the electron-rich nature of the indole ring, increasing its reactivity towards electrophiles and facilitating a variety of chemical reactions. chim.it This enhanced reactivity is a key reason why methoxyindoles are prevalent in many natural products and pharmaceuticals. chim.it Synthetic strategies like the Fischer, Bischler, and Hemetsberger indole syntheses are commonly employed for creating these activated indole structures. chim.it
Furthermore, the core indole structure can be modified to create derivatives with tailored properties for specific applications. For instance, 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione, a derivative of the title compound, serves as a building block for more intricate molecular architectures. The unique arrangement of functional groups on the indole core allows for further chemical modifications, leading to a diverse array of compounds.
The following table summarizes some key reactions involving methoxyindoles, highlighting their versatility in organic synthesis.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-H Deprotection | DBU, water, THF, reflux | Unprotected Indole | chemicalbook.com |
| Methoxyindole Synthesis | 5-bromoindole, sodium methoxide (B1231860), catalyst, 80-120°C | 5-methoxyindole (B15748) | google.com |
| Thiolative Annulation | Ynamides, dibutyl sulfide, Pd(0) catalyst, DMF, 100°C | 2-Sulfenylindoles | acs.org |
Industrial Applications in Material Science, such as Dyes and Pigments Development
The electron-rich nature of the this compound core makes it a suitable scaffold for the development of organic dyes and pigments. The extended π-system of the indole ring, coupled with the electron-donating methoxy group, can be manipulated to absorb and emit light at various wavelengths, a critical property for colorants. While direct evidence for the use of this compound itself in commercial dyes is not prevalent in the reviewed literature, the broader class of methoxyindoles shows significant promise in this area.
The synthesis of compounds like methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate has been investigated for its potential as a building block for organic semiconductors. chim.it This highlights the potential for appropriately substituted methoxyindoles to be used in electronic materials, a field closely related to the development of functional dyes and pigments. The ability to further functionalize such molecules allows for the fine-tuning of their electronic and optical properties. chim.it
Development of Advanced Materials with Photochromic and Fluorescent Properties
A significant area of research for this compound and its derivatives is in the creation of advanced materials with photochromic and fluorescent properties. Photochromic materials can change their color upon exposure to light, while fluorescent materials emit light after absorbing it. These properties are highly sought after for applications in molecular electronics, optical data storage, and sensors. researchgate.net
Research has shown that new asymmetric dihetarylethenes synthesized from 5-methoxy-1,2-dimethylindole and other heterocyclic compounds exhibit both photochromic and fluorescent properties in solution. researchgate.net For example, dihetarylethenes derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene show thermally stable photoinduced cyclic isomers. researchgate.net This is a crucial characteristic for the development of reliable molecular switches.
The open-ring isomers of some of these dihetarylethenes also exhibit fluorescence, with quantum yields reaching up to 0.13. researchgate.net The fluorescence can be quenched upon photoisomerization to the closed-ring form, providing a mechanism for light-controlled fluorescence modulation. researchgate.net
The table below details the photophysical properties of some dihetarylethenes derived from 5-methoxy-1,2-dimethylindole.
| Derivative | Absorption Maximum (Open Form, nm) | Absorption Maximum (Closed Form, nm) | Fluorescence | Reference |
| Furandione derivative | - | 677 | Yes (Open Form) | researchgate.net |
| Pyrroledione derivatives | - | 622-677 | Yes (Open Form) | researchgate.net |
| 3-(1-benzyl-5-methoxy-2-methylindolyl)-4-thienyl-substituted furan(pyrrole)-2,5-diones | - | - | Yes (Quantum Yield up to 0.13) | researchgate.net |
Use as Probes in Chemical Biology and Mechanistic Studies
The inherent fluorescent properties of the indole scaffold, particularly when modified with a methoxy group, make it a valuable tool for use as a probe in chemical biology and for studying reaction mechanisms. 5-Methoxyindole itself is known to be fluorescent, with a quantum yield of 0.29 in water. capes.gov.br This fluorescence is sensitive to the local environment, making it a useful indicator for changes in polarity or the presence of quenching agents. capes.gov.brnih.gov
The excited-state behavior of 5-methoxyindole is distinct from that of unsubstituted indole, which supports the idea of different classes of excited-state complexes (exciplexes). capes.gov.br This differential behavior can be exploited to study molecular interactions and electron transfer processes.
Furthermore, the synthesis of fluorescent indole nucleoside analogues demonstrates the potential for incorporating these fluorophores into biological systems. nih.gov These modified nucleosides can be used to probe DNA structure and dynamics, or to develop new diagnostic tools. The ability to install various functional groups on the indole ring allows for the creation of probes with specific targeting capabilities. nih.gov
Future Directions and Research Perspectives for 5 Methoxy 1,2 Dimethyl 1h Indole Research
Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatives
The future of drug discovery with the 5-methoxy-1,2-dimethyl-1H-indole scaffold hinges on the ability to create diverse and complex derivatives. While classic methods like the Fischer and Bischler indole (B1671886) syntheses have been traditionally used for methoxy-activated indoles, modern organic synthesis offers a vast toolkit for more efficient and versatile approaches. chim.it
Future research will likely focus on:
C-H Activation/Functionalization: This powerful technique allows for the direct introduction of functional groups at various positions on the indole nucleus without requiring pre-functionalized starting materials. numberanalytics.com Applying metal-catalyzed C-H activation strategies (using rhodium, palladium, iridium, etc.) to the this compound core could enable the regioselective synthesis of novel analogs functionalized at previously inaccessible positions. bohrium.com
Sustainable and Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic methods. Future pathways will likely incorporate green chemistry principles, such as using water as a solvent for direct functionalization reactions or employing biocatalysis and organocatalysis to reduce reliance on heavy metals. numberanalytics.comnih.gov
Advanced Catalytic Systems: The development of novel transition-metal catalyzed cross-coupling reactions and metal-free approaches will continue to be a priority. researchgate.net These methods offer high efficiency and functional group tolerance, which are crucial for building complex molecular architectures suitable for screening as drug candidates. bohrium.com For instance, developing scalable processes, similar to the one optimized for 5-methoxy-1H-indole-2-carboxylic acid, will be essential for producing pharmaceutically relevant intermediates. researchgate.net
Design and Development of More Selective and Potent Analogs for Specific Molecular Targets
Starting with a privileged scaffold like this compound, the rational design of analogs is key to improving potency and selectivity for specific biological targets.
Key strategies for future development include:
Bioisosteric Replacement: A promising approach involves replacing parts of the molecule with other chemical groups (bioisosteres) that retain biological activity but improve pharmacokinetic or pharmacodynamic properties. For example, indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been explored as bioisosteres of the indole ring, showing potential for superior metabolic stability and oral bioavailability. nih.govacs.org This strategy could be applied to design novel this compound analogs.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity will continue to be a fundamental research direction. For instance, studies on indole-based chalcones have identified key structural features for potent inhibition of COX-1 and COX-2 enzymes. chim.it Similarly, extensive SAR studies on new 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have led to the discovery of potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Applying such detailed SAR exploration to the this compound scaffold could yield highly selective ligands for a variety of targets.
Target-Focused Design: As new biological targets are identified, analogs can be specifically designed to interact with them. Research on related 5-methoxyindole (B15748) derivatives has produced highly potent and selective agonists for melatonin (B1676174) receptors (MT₁/MT₂) and inhibitors for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1), demonstrating the scaffold's versatility. lktlabs.comresearchgate.net
Elucidation of Untapped Molecular Targets and Signaling Pathways
While indole derivatives are well-known for their effects on the central nervous system, a significant opportunity lies in exploring their activity against a broader range of molecular targets and signaling pathways.
Future investigations should aim to:
Explore Novel Receptor Systems: Research has shown that microbial indole compounds can modulate signaling through receptors like the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and Toll-like receptors (TLRs), which are involved in immunity and inflammation. nih.gov Investigating the interaction of this compound derivatives with these pathways could open up new therapeutic applications.
Investigate Inter-Kingdom Signaling: Some indole derivatives are known to interfere with bacterial communication systems, such as quorum sensing (QS). researchgate.net This presents an opportunity to develop novel anti-infective agents that disrupt bacterial virulence rather than killing the bacteria directly, potentially reducing the pressure for antibiotic resistance.
Identify Novel Enzyme Inhibitors: The discovery that the putative melatonin MT3 receptor is actually the enzyme quinone reductase 2 (NQO1) highlights the potential for indole derivatives to interact with unexpected enzymatic targets. nih.gov A derivative, 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione, was specifically developed as a mechanism-based inhibitor of NQO1. researchgate.net Systematic screening of compound libraries based on the this compound scaffold against diverse enzyme panels could reveal entirely new mechanisms of action and therapeutic uses.
Progression to Advanced Preclinical and Potential Clinical Studies for Promising Candidates
The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinical candidates. The indole scaffold is already present in numerous FDA-approved drugs, providing strong validation for its therapeutic potential. nih.govnih.gov
The path forward for derivatives of this compound involves:
In Vivo Proof-of-Concept: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models. A key example is 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936), an indolequinone that demonstrated significant activity against human pancreatic cancer in both cell cultures and in vivo models. researchgate.net
Pharmacokinetic Profiling: A critical step is the thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. Studies on indazole analogs of related tryptamines have already incorporated preclinical pharmacokinetic assessments to ensure drug-like properties. nih.gov
Toxicology and Safety Pharmacology: Before any compound can be considered for human trials, its safety profile must be rigorously established. This involves extensive toxicology studies to identify potential adverse effects.
Clinical Trials: For candidates that demonstrate a strong efficacy and safety profile in preclinical studies, the final step is to advance them into phased clinical trials to evaluate their therapeutic potential in humans. The long history of successful indole-based drugs in the clinic provides a strong rationale for pursuing promising candidates from the this compound family. nih.gov
Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design within this Scaffold
Future research on the this compound scaffold will benefit from:
Generative Molecular Design: AI models can be trained on vast datasets of known molecules to generate novel chemical structures with desired properties. Deep-learning models have already been successfully used to create scaffold-focused chemical libraries based on the indole core. nih.gov This approach can be used to rapidly generate millions of virtual derivatives of this compound.
Predictive Modeling: ML algorithms can predict the biological activity, pharmacokinetic properties, and potential toxicity of these virtual compounds. nih.govmdpi.com This allows researchers to prioritize the synthesis and testing of only the most promising candidates, saving significant time and resources.
Target Identification and Validation: AI can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate new drug targets that may be modulated by this specific indole scaffold. mdpi.com By integrating AI and ML, the design-test-learn cycle in drug discovery can be significantly shortened, paving the way for the rapid development of the next generation of therapeutics based on the this compound structure.
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-1,2-dimethyl-1H-indole, and how can purity be validated?
The synthesis of this compound typically involves palladium-catalyzed cyanation or multicomponent reactions. For example, a palladium-catalyzed direct cyanation protocol uses K[Fe(CN)] under controlled conditions to introduce substituents while preserving the indole core . Post-synthesis, purity is validated via:
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., methyl and methoxy group signals at δ ~3.6–3.8 ppm and δ ~2.3–2.4 ppm, respectively) .
- Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) ensures molecular ion consistency .
- Chromatography : TLC and column chromatography (e.g., silica gel with EtOAc/petroleum ether) monitor reaction progress and isolate pure fractions .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
X-ray diffraction (XRD) is critical for resolving stereochemical uncertainties. For instance, single crystals of indole derivatives are grown via slow evaporation (e.g., ethyl acetate solution) and analyzed using:
- SHELX programs : SHELXS97 for structure solution and SHELXL97 for refinement .
- ORTEP-3 : Generates thermal ellipsoid diagrams to visualize atomic displacement .
Key parameters like bond lengths (e.g., C–O: ~1.373 Å) and angles (e.g., C2–C1–C6: 121.1°) are cross-validated against computational models .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be reconciled for this compound derivatives?
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. Strategies include:
- Variable-temperature NMR : Identifies signal splitting due to hindered rotation (e.g., methyl groups adjacent to the indole nitrogen) .
- DFT calculations : Compare experimental H NMR shifts with B3LYP/6-31G(d)-predicted values to validate conformer populations .
- Solvent screening : Polar aprotic solvents (e.g., DMSO-d) stabilize specific conformers, simplifying spectral interpretation .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in this compound-based bioactive compounds?
SAR studies require systematic variation of substituents and biological assays. For example:
- Functional group modifications : Replace the methoxy group with halogens or alkyl chains to assess electronic/steric effects .
- Biological assays : Test cytotoxicity (e.g., MTT assay) and receptor binding (e.g., fluorescence polarization) for derivatives .
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinase domains) .
Q. How can crystallization challenges (e.g., twinning, poor diffraction) be mitigated for this compound derivatives?
- Crystallization optimization : Use solvent mixtures (e.g., CHCl/hexane) and seeding techniques to improve crystal quality .
- Data collection strategies : For twinned crystals, employ the TWINABS module in SHELXTL to deconvolute overlapping reflections .
- High-resolution synchrotron data : Enhances signal-to-noise ratios for weakly diffracting crystals .
Data Contradiction Analysis
Q. How should researchers address discrepancies in lipophilicity (logP) values reported for this compound derivatives?
Contradictory logP values may stem from measurement techniques (e.g., shake-flask vs. HPLC). Solutions include:
- Standardized protocols : Use shake-flask with n-octanol/water partitioning under controlled pH .
- Computational validation : Compare experimental logP with ClogP (ChemAxon) or XLogP3 predictions .
- Inter-laboratory validation : Collaborate to replicate results using identical conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
